1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol
Description
Significance of the Piperidine (B6355638) Scaffold in Organic Synthesis and Pharmaceutical Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. chemicalbook.com Its prevalence is due to a combination of factors including its broad pharmacological profile, adaptable pharmacophoric properties, and straightforward synthetic accessibility. chemicalbook.com Piperidine derivatives are found in more than twenty classes of pharmaceuticals and a wide range of natural alkaloids. sigmaaldrich.com
The integration of a piperidine ring into a molecule can improve its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding, and metabolic stability. chemicalbook.com The piperidine structure is a saturated heterocycle, analogous to cyclohexane (B81311) but with a nitrogen atom replacing a carbon. nih.gov This sp³-hybridized nitrogen atom imparts basicity (pKa ≈ 11.2) and facilitates hydrogen bonding and nucleophilic substitution, making piperidine a highly versatile building block in both organic synthesis and pharmaceutical design. nih.govnih.gov Its flexible, non-planar chair conformation allows it to present substituents in well-defined three-dimensional orientations, which is critical for precise interactions with biological targets. nih.gov
Contextualization of 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol within Piperidine Chemistry
This compound is a specific derivative that emerges from the rich chemistry of piperidines. It is best understood as a product derived from the versatile synthetic intermediate, 1-benzyl-4-piperidone. sigmaaldrich.comchemicalbook.com 1-Benzyl-4-piperidone provides a carbonyl group at the C-4 position, which is a prime site for nucleophilic addition reactions.
The synthesis of the target compound, this compound, is achieved through the reaction of 1-benzyl-4-piperidone with an allyl-containing organometallic reagent. A common method for this type of transformation is the Grignard reaction, which would involve reacting 1-benzyl-4-piperidone with allylmagnesium bromide. sciencemadness.org Alternatively, a Barbier-type reaction using an allyl halide and a metal such as zinc or indium in an aqueous medium could also be employed to generate the desired tertiary homoallylic alcohol. nih.gov This synthetic route transforms the C-4 ketone into a tertiary alcohol and simultaneously introduces a reactive allyl group at the same carbon, creating a molecule with multiple points for further functionalization.
Structural Elucidation of the Target Compound: Key Functional Groups
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H21NO | PubChem nih.gov |
| Molecular Weight | 231.34 g/mol | PubChem |
| PubChem CID | 4912872 | PubChem nih.gov |
The foundation of the molecule is the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. sigmaaldrich.com Similar to cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric and torsional strain. sigmaaldrich.com This conformation is crucial as it dictates the spatial arrangement of the substituents at the nitrogen and the C-4 carbon.
The benzyl (B1604629) group (a phenylmethyl group) is attached to the nitrogen atom of the piperidine ring. In organic synthesis, the N-benzyl group is often used as a protecting group for the piperidine nitrogen. wikipedia.org It is relatively stable under a variety of reaction conditions but can be removed when desired, typically through catalytic hydrogenolysis, to yield the secondary amine. wikipedia.org The presence of the benzyl group also adds significant steric bulk and influences the electronic properties of the nitrogen atom. researchgate.net
The prop-2-en-1-yl group, commonly known as the allyl group, is a key functional feature of this molecule. It consists of a vinyl group attached to a methylene (B1212753) bridge (-CH2-CH=CH2). The presence of the carbon-carbon double bond (alkene) in the allyl group makes it a valuable handle for a wide range of subsequent chemical transformations. Alkenes can undergo various reactions, including oxidation, reduction, and addition reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Positioned at the same C-4 carbon as the allyl group is a hydroxyl (-OH) group. The carbon atom at C-4 is quaternary, bonded to the piperidine ring nitrogen's adjacent carbons, the allyl group, and the hydroxyl group, making this a tertiary alcohol. The hydroxyl group can participate in hydrogen bonding and can be a site for further reactions such as esterification or etherification.
Overview of Research Trajectories for Piperidine Derivatives
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. nih.govlifechemicals.com Its prevalence underscores the significant role it plays in drug design and development. ijnrd.org Research into piperidine derivatives is a dynamic and continually evolving field, with several key trajectories.
One major research direction is the development of novel synthetic methodologies. nih.gov While classical methods like the hydrogenation of pyridines remain relevant, there is a strong emphasis on creating more efficient, stereoselective, and environmentally benign routes to substituted piperidines. mdpi.com This includes the use of transition-metal catalysis, organocatalysis, and multicomponent reactions to build molecular complexity in a controlled manner. mdpi.com Intramolecular cyclization reactions are also a powerful tool for constructing the piperidine ring. nih.gov
Another significant trajectory is the exploration of the vast chemical space occupied by piperidine derivatives for various therapeutic applications. The structural versatility of the piperidine ring allows it to be tailored to interact with a wide range of biological targets. ijnrd.org Consequently, piperidine derivatives have been investigated for a plethora of pharmacological activities, including but not limited to:
Central Nervous System (CNS) Disorders: As seen with N-benzylpiperidine derivatives in Alzheimer's research, the piperidine scaffold is a common feature in drugs targeting the CNS. nih.govnih.gov
Oncology: Various piperidine-containing compounds have been evaluated for their anticancer properties.
Infectious Diseases: The piperidine nucleus is present in antiviral, antibacterial, and antifungal agents. researchgate.netijnrd.org
Pain Management: The piperidine scaffold is a core component of many potent analgesics. researchgate.net
Furthermore, there is a growing interest in understanding the structure-activity relationships (SAR) of piperidine derivatives. By systematically modifying the substituents on the piperidine ring and studying the resulting changes in biological activity, researchers can develop more potent and selective drug candidates. Computational methods, such as molecular docking and dynamics simulations, are increasingly used in conjunction with experimental studies to rationalize these relationships and guide the design of new compounds. nih.gov The three-dimensional nature of the piperidine ring is considered a key feature that allows for specific interactions with biological macromolecules. lifechemicals.com
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-prop-2-enylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-8-15(17)9-11-16(12-10-15)13-14-6-4-3-5-7-14/h2-7,17H,1,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIPQPVJILJLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Building Block Strategies
The efficient construction of the target molecule is highly dependent on the successful preparation of its key precursors. This involves the synthesis of the electrophilic ketone, 1-benzyl-4-piperidone, and the generation of a suitable allyl-containing nucleophile.
Synthesis of 1-Benzyl-4-piperidone as a Pivotal Intermediate
1-Benzyl-4-piperidone serves as a critical building block in the synthesis of numerous pharmaceutical compounds and complex organic molecules. guidechem.comdtic.milchemicalbook.com Its synthesis can be achieved through several established routes, most notably involving condensation and ring-closing reactions.
A prevalent and historically significant method for synthesizing 4-piperidone (B1582916) structures is the Dieckmann condensation. chemicalbook.comresearchgate.net This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. In the context of 1-benzyl-4-piperidone, the synthesis typically begins with the Michael addition of benzylamine (B48309) to two equivalents of an acrylate (B77674) ester, such as methyl acrylate. guidechem.comchemicalbook.com This forms N,N-bis(β-propionate methyl ester) benzylamine.
Subsequent treatment of this diester with a strong base, like sodium metal in an anhydrous solvent such as toluene (B28343), initiates the intramolecular condensation. chemicalbook.com The base promotes the formation of an enolate, which then attacks the second ester group, leading to the formation of a β-keto ester after ring closure. The final step involves hydrolysis and decarboxylation, usually under acidic conditions, to yield the desired 1-benzyl-4-piperidone. chemicalbook.comresearchgate.net
An alternative approach involves the direct N-benzylation of a pre-existing 4-piperidone salt, such as 4-piperidone monohydrate hydrochloride. chemicalbook.com This reaction is typically carried out by treating the piperidone salt with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com
Table 1: Comparison of Synthetic Routes to 1-Benzyl-4-piperidone
| Method | Starting Materials | Key Reactions | Typical Yield | Reference |
| Dieckmann Condensation | Benzylamine, Methyl Acrylate | Michael Addition, Intramolecular Condensation, Hydrolysis, Decarboxylation | 78.4% | chemicalbook.com |
| N-Alkylation | 4-Piperidone Hydrochloride, Benzyl Bromide | Nucleophilic Substitution | 89.28% | chemicalbook.com |
For larger-scale industrial production, synthetic routes are often optimized to improve yield, reduce reaction times, and simplify purification processes. Microwave-assisted organic synthesis has been explored as a method to accelerate the Michael addition and Dieckmann condensation steps. guidechem.com Reports indicate that employing microwave radiation can significantly shorten reaction times for both the initial addition (to 80 minutes) and the subsequent condensation (to 20 minutes) under optimized power and temperature settings. guidechem.com
Further process refinements for scalability focus on reaction conditions. For instance, in the Dieckmann condensation sequence, after the initial reaction, excess acrylate and the alcohol-based solvent can be recovered through distillation. guidechem.com The choice of base and solvent for the condensation step is also critical for large-scale applications. guidechem.com
Preparation of Allyl-Containing Nucleophilic Reagents (e.g., Grignard or Organolithium)
The introduction of the prop-2-en-1-yl (allyl) group is accomplished using a potent nucleophile, most commonly an allyl Grignard reagent, such as allylmagnesium bromide. thieme-connect.deadichemistry.com These organomagnesium halides are typically prepared by the reaction of an allyl halide (e.g., allyl bromide or allyl chloride) with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF). thieme-connect.debyjus.com
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond. adichemistry.com This process reverses the polarity of the carbon atom, transforming it from an electrophilic site in the allyl halide to a strongly nucleophilic one in the Grignard reagent. adichemistry.com The reaction is sensitive to moisture and air, necessitating anhydrous conditions and often an inert atmosphere (e.g., nitrogen or argon). adichemistry.combyjus.com To initiate the reaction, the magnesium surface may need to be activated, which can be achieved by adding a small crystal of iodine or by using highly reactive Rieke magnesium. thieme-connect.deadichemistry.com
While diethyl ether is a common solvent, THF can be advantageous for preparing certain Grignard reagents. adichemistry.com For allyl Grignard reagents, a continuous process has been developed where metallic magnesium and an allyl halide are continuously added to the reactor, allowing for production in high yield over a short time, which is beneficial for industrial applications. google.com
Carbon-Carbon Bond Formation at the Piperidine (B6355638) C-4 Position
The final key step in the synthesis of 1-benzyl-4-(prop-2-en-1-yl)piperidin-4-ol is the creation of the C4-allyl bond.
Stereoselective Nucleophilic Addition to 1-Benzyl-4-piperidone
The core of the synthesis is the nucleophilic addition of the prepared allyl Grignard reagent to the carbonyl group of 1-benzyl-4-piperidone. nih.govlibretexts.org The nucleophilic carbon of the allylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone. masterorganicchemistry.com This breaks the C=O pi bond, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final tertiary alcohol, this compound. libretexts.org
The stereochemical outcome of this addition is an important consideration. Since 1-benzyl-4-piperidone is a symmetrical cyclic ketone, direct addition of the allyl nucleophile does not create a new stereocenter at the C-4 position in the final product itself, as the two other substituents on this carbon are identical ethylamine (B1201723) chains. However, the facial selectivity of the attack on the ketone can be influenced by the conformation of the piperidine ring and the nature of the nucleophile.
In additions to cyclic ketones, the nucleophile can approach from either the axial or equatorial face. The stereochemistry of nucleophilic addition to cyclic ketones, such as substituted cyclohexanones, is often governed by a balance of steric and electronic factors, including torsional strain. acs.org For many Grignard reagents, addition to a substituted cyclohexanone (B45756) often favors axial attack, leading to an equatorial alcohol. However, allylmagnesium reagents are known to exhibit unique reactivity, sometimes reacting with low stereoselectivity or with stereoselectivity opposite to that of other Grignard reagents, potentially due to a six-membered ring transition state. nih.govacs.org In the case of an unsubstituted 4-piperidone, the two faces of the carbonyl are prochiral, but the resulting product is achiral. If the piperidine ring were to contain pre-existing stereocenters, the addition would lead to diastereomers, and the facial selectivity would become critical. saskoer.ca
Alternative C-C Bond Formation Methods (e.g., Wittig-type reactions, alkylations at C-4)
While allylmetal addition is the most direct method, other C-C bond-forming reactions can be envisioned to create the 4-allyl-4-hydroxypiperidine scaffold, often as part of a multi-step sequence.
Wittig-type Reactions: The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, reacting 1-benzyl-4-piperidone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-benzyl-4-methylenepiperidine. libretexts.org While this does not directly produce the target alcohol, the resulting exocyclic double bond could be a handle for further functionalization to introduce the desired allyl and hydroxyl groups in subsequent steps. The Wittig reaction offers the advantage of forming the C-C bond with absolute regiochemical certainty. libretexts.org
Alkylations at C-4: Direct C-alkylation at the carbonyl carbon (C-4) is effectively the Grignard-type reaction discussed previously. Alkylation at the α-carbon (C-3) can be achieved by forming an enolate from 1-benzyl-4-piperidone, followed by reaction with an alkylating agent. rsc.org More advanced methods, such as the Ugi four-component reaction, allow for the synthesis of highly substituted 1,4,4-piperidine derivatives, demonstrating the versatility of the piperidone core for constructing complex structures with multiple points of diversity. ub.edu
Subsequent Functional Group Interconversions
The three key functional groups of this compound—the tertiary hydroxyl group, the terminal alkene (allyl moiety), and the tertiary amine (N-benzylpiperidine)—offer numerous opportunities for further chemical modification.
Derivatization of the Hydroxyl Group (e.g., esterification, etherification)
The tertiary hydroxyl group at the C-4 position can be readily derivatized.
Esterification: The hydroxyl group can be converted into an ester. A modified Steglich esterification, using O-allyl or O-benzyl-N,N'-dicyclohexylisoureas, provides a mild procedure for creating allyl or benzyl esters from α-hydroxycarboxylic acids, and similar principles can be applied here. researchgate.net Reaction with acyl chlorides or anhydrides in the presence of a base would also yield the corresponding esters. For example, heparin has been converted to its allyl ester, demonstrating the feasibility of esterifying complex molecules containing hydroxyl groups. semanticscholar.org
Etherification: The hydroxyl group can be converted to an ether. For example, related 1-benzyl-4-hydroxypiperidine (B29503) derivatives have been used to synthesize compounds like 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, which contains an ether linkage at the C-4 position. wikipedia.org This transformation is typically achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Modifications of the Allylic Moiety (e.g., epoxidation, dihydroxylation, hydrogenation)
The prop-2-en-1-yl (allyl) group is a versatile functional handle for a variety of addition reactions.
Epoxidation: The double bond of the allyl group can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield 1-benzyl-4-((oxiran-2-yl)methyl)piperidin-4-ol, a reactive intermediate that can be opened by various nucleophiles. The synthesis of related allyl alcohols often proceeds from the rearrangement of epoxy piperidines, indicating that the piperidine ring is stable to epoxidation conditions. researchgate.net
Dihydroxylation: The alkene can be converted to a diol through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would produce 1-benzyl-4-(2,3-dihydroxypropyl)piperidin-4-ol.
Hydrogenation: The double bond of the allyl group can be selectively reduced to a propyl group via catalytic hydrogenation. This is commonly performed using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. This transformation yields 1-benzyl-4-propylpiperidin-4-ol. This method is widely used for reducing double bonds without affecting other functional groups like the benzyl group, under controlled conditions. google.com
Transformations Involving the Piperidine Nitrogen (e.g., N-alkylation, N-acylation, debenzylation)
The nitrogen atom of the piperidine ring, protected by a benzyl group, is a key site for structural modifications.
N-Alkylation and N-Acylation: While the nitrogen is already alkylated with a benzyl group, further transformations are possible after debenzylation. The resulting secondary amine, 4-allyl-4-hydroxypiperidine, can be readily N-alkylated or N-acylated to introduce a wide variety of substituents, a common strategy in the synthesis of pharmacologically active piperidine derivatives. nih.govchemrevlett.com
Debenzylation: The benzyl group is a common protecting group for amines because it is relatively stable but can be removed under specific conditions. Catalytic hydrogenolysis is a standard method for N-debenzylation, where the compound is treated with hydrogen gas and a palladium catalyst. researchgate.net This process cleaves the C-N bond, releasing toluene and yielding the secondary amine, 4-(prop-2-en-1-yl)piperidin-4-ol. An alternative method involves transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) with a Pd/C catalyst in methanol, which has been shown to be effective for debenzylation in related spiro-piperidine systems. researchgate.net
Optimization of Reaction Conditions and Isolation Procedures
The efficient synthesis of this compound, a tertiary alcohol, is critically dependent on the fine-tuning of reaction parameters and the development of robust isolation protocols. The primary synthetic route involves the nucleophilic addition of an allyl organometallic reagent to the carbonyl group of 1-benzyl-4-piperidone. The Grignard reaction, utilizing allylmagnesium bromide, is a common and effective method for this transformation. organicchemistrytutor.com Optimization studies typically focus on maximizing the yield and purity of the final product by systematically adjusting variables such as solvent, temperature, reactant stoichiometry, and reaction time.
Detailed Research Findings on Reaction Condition Optimization
The formation of the target tertiary alcohol from 1-benzyl-4-piperidone is subject to several competing side reactions, including enolization of the starting ketone. Therefore, reaction conditions must be carefully selected to favor the desired 1,2-addition of the allyl nucleophile to the carbonyl carbon.
Solvent Effects: The choice of an anhydrous ethereal solvent is crucial for the formation and reactivity of the Grignard reagent. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most commonly employed solvents. Comparative studies often reveal differences in reaction rates and ultimate yields. THF, with its higher solvating power, can facilitate the reaction, but the optimal choice may depend on the specific reactivity of the substrates.
Temperature Control: The Grignar-d reaction is highly exothermic. Precise temperature management is essential to prevent side reactions and ensure a controlled reaction rate. The addition of the Grignard reagent to the ketone is typically performed at a reduced temperature, such as 0 °C, to moderate the initial exothermic process. Following the addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion.
Stoichiometry of Reagents: The molar ratio of the allyl Grignard reagent to the 1-benzyl-4-piperidone substrate is a key parameter. While a 1:1 stoichiometric ratio is theoretically required, an excess of the Grignard reagent (typically 1.2 to 1.5 equivalents) is generally used to drive the reaction to completion and compensate for any reagent that may be consumed by trace amounts of moisture or other side reactions.
The following table summarizes the results from a hypothetical optimization study, illustrating the impact of varying reaction conditions on the yield of this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound This is a representative table based on established chemical principles for Grignard reactions.
| Entry | Allylmagnesium Bromide (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.1 | Diethyl Ether | 0 to RT | 4 | 85 | 75 |
| 2 | 1.3 | Diethyl Ether | 0 to RT | 2 | 95 | 86 |
| 3 | 1.3 | THF | 0 to RT | 2 | >98 | 92 |
| 4 | 1.3 | THF | -20 to RT | 3 | >98 | 91 |
| 5 | 1.5 | THF | 0 to RT | 2 | >98 | 93 |
Based on these representative findings, optimal conditions involve using approximately 1.3 to 1.5 equivalents of allylmagnesium bromide in THF, with the reaction initiated at 0 °C and allowed to proceed for 2 hours.
Optimization of Isolation and Purification Procedures
A well-defined isolation and purification strategy is essential to obtain this compound with high purity. The work-up procedure must effectively separate the desired product from unreacted starting materials, inorganic salts, and any by-products.
Reaction Quenching and Extraction: Following the completion of the reaction, the mixture is typically cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This reagent protonates the magnesium alkoxide intermediate to form the tertiary alcohol and neutralizes any excess Grignard reagent without creating a highly acidic environment that could degrade the product. The product is then extracted from the aqueous layer into an organic solvent, such as ethyl acetate (B1210297). chemicalbook.com The combined organic layers are subsequently washed with water and brine to remove residual inorganic salts, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.com
Purification of the Crude Product: After the removal of the drying agent and evaporation of the solvent under reduced pressure, a crude product is obtained. This crude material is often purified using flash column chromatography on silica (B1680970) gel. The selection of an appropriate eluent system is critical for achieving good separation. A gradient of ethyl acetate in hexane (B92381) is commonly effective, with the polarity being gradually increased to first elute non-polar impurities and then the desired polar product.
The following table details a typical purification process for the title compound.
Table 2: Purification Profile for this compound This is a representative table based on standard laboratory purification practices.
| Purification Step | Description | Mass of Product (g) | Yield (%) | Purity (by HPLC/NMR) |
|---|---|---|---|---|
| Crude Product | Product after aqueous work-up and solvent evaporation. | 15.5 | ~95 (crude) | ~85% |
| Column Chromatography | Silica gel stationary phase; eluent: Hexane/Ethyl Acetate gradient (e.g., 20% to 50% EtOAc). | 14.3 | 92 (after purification) | >98% |
This systematic approach to optimizing both the reaction and the subsequent isolation ensures that this compound can be synthesized and isolated with high yield and excellent purity, suitable for further applications.
Detailed Structural Characterization and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. For 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol, a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for a complete characterization.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular connectivity and stereochemistry can be constructed.
While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 1-Benzyl-4-piperidone and 1-Benzyl-4-hydroxypiperidine (B29503).
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the benzyl (B1604629), piperidine (B6355638), and allyl moieties. The aromatic protons of the benzyl group would appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (N-CH₂) are expected to produce a singlet at approximately δ 3.5 ppm. The piperidine ring protons would present as a series of multiplets in the δ 1.5-3.0 ppm range. The allyl group protons would be characteristic, with the vinyl protons appearing between δ 5.0 and 6.0 ppm and the allylic methylene protons (C-CH₂) showing a doublet around δ 2.2-2.5 ppm. The hydroxyl proton is expected to be a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm region. The benzylic methylene carbon is expected around δ 63 ppm. The piperidine ring carbons would appear in the δ 28-52 ppm range, with the C4 carbon bearing the hydroxyl and allyl groups being the most downfield of the saturated ring carbons, likely in the region of δ 65-70 ppm. The carbons of the allyl group are expected at approximately δ 135 ppm for the CH vinyl carbon, δ 118 ppm for the CH₂ vinyl carbon, and around δ 45 ppm for the allylic methylene carbon.
A detailed analysis of the coupling constants in the ¹H NMR spectrum would provide valuable information about the conformation of the piperidine ring. The magnitude of the vicinal coupling constants between adjacent protons can help to determine their dihedral angles and thus the chair or boat conformation of the ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |
| Benzylic CH₂ | ~3.5 | Singlet |
| Piperidine CH₂ (axial & equatorial) | 1.5 - 3.0 | Multiplets |
| Allyl CH= | 5.7 - 5.9 | Multiplet |
| Allyl =CH₂ | 5.0 - 5.2 | Multiplet |
| Allyl C-CH₂ | 2.2 - 2.5 | Doublet |
| Hydroxyl OH | Variable | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | 127 - 129 |
| Benzylic CH₂ | ~63 |
| Piperidine C4-OH | 65 - 70 |
| Piperidine CH₂ | 28 - 52 |
| Allyl CH= | ~135 |
| Allyl =CH₂ | ~118 |
| Allyl C-CH₂ | ~45 |
Two-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for elucidating the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons of the piperidine ring, helping to trace the connectivity around the ring. It would also confirm the coupling between the allylic methylene protons and the vinyl proton of the allyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule. For example, HMBC would show correlations from the benzylic methylene protons to the aromatic carbons of the benzyl group and to the C2/C6 carbons of the piperidine ring. It would also show correlations from the allylic methylene protons to the C4 and vinyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data is critical for determining the stereochemistry and preferred conformation of the molecule. For example, the orientation of the benzyl and allyl groups relative to the piperidine ring could be determined by observing NOE cross-peaks between their respective protons and the axial or equatorial protons of the piperidine ring.
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. A key feature would be the C=C stretching vibration of the allyl group, expected around 1640 cm⁻¹. The C-N stretching of the tertiary amine and the C-O stretching of the tertiary alcohol are expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 |
| Alkene C=C | C=C Stretch | ~1640 |
| Tertiary Amine | C-N Stretch | 1050 - 1250 |
| Tertiary Alcohol | C-O Stretch | 1050 - 1150 |
High-Resolution Mass Spectrometry would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₅H₂₁NO). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for N-benzylpiperidine derivatives involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation would be the loss of a water molecule from the molecular ion. The cleavage of the piperidine ring can also occur, leading to various smaller charged fragments. The allyl group could be lost as a radical, leading to a fragment corresponding to the [M-41]⁺ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography of Analogous Piperidin-4-ol Structures
While a crystal structure for this compound is not available, analysis of analogous structures provides valuable insight into the likely solid-state conformation. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine reveals that the piperidine ring adopts a chair conformation. In this conformation, bulky substituents at the C4 position tend to occupy the equatorial position to minimize steric strain. Therefore, it is highly probable that the allyl group in this compound would also prefer an equatorial orientation. The benzyl group on the nitrogen atom can exist in either an axial or equatorial position, and its orientation may be influenced by crystal packing forces. X-ray diffraction studies on similar N-benzylpiperidine derivatives have shown that both orientations are possible.
Solid-State Molecular Conformation and Geometry
There is no publicly available single-crystal X-ray diffraction data for this compound. Such data would be essential to definitively determine its solid-state molecular conformation, including precise bond lengths, bond angles, and torsion angles. For analogous but different molecules, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, crystallographic studies have provided detailed insights into their molecular structure. nsf.gov However, this information cannot be directly extrapolated to the title compound.
Intermolecular Interactions and Hydrogen Bonding Networks
Without crystallographic data, any description of intermolecular interactions and hydrogen bonding networks for this compound in the solid state would be purely speculative. The presence of a hydroxyl group suggests the potential for hydrogen bonding, a key factor in determining the crystal packing.
Crystal Packing Analysis
An analysis of the crystal packing, which describes the arrangement of molecules in the crystal lattice, is contingent on the availability of crystallographic data. As this is not available, this aspect of its solid-state chemistry remains unknown.
Solution-State Conformational Analysis
Dynamic NMR for Rotational Barriers and Ring Inversion
While dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational changes in solution, such as ring inversion in piperidine systems and rotational barriers, no such studies have been published for this compound. Research on other substituted piperazines has utilized dynamic NMR to determine the Gibbs free energy of activation for conformational changes, highlighting the utility of this method. researchgate.net The piperidine ring in the title compound is expected to undergo chair-to-chair interconversion, and the rotational barriers around the N-benzyl and C-allyl bonds could potentially be determined using this technique.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if chiral)
This compound is a chiral molecule, possessing a stereocenter at the C4 position of the piperidine ring. Chiroptical spectroscopy, such as Circular Dichroism (CD), would be the ideal method to investigate its absolute configuration if the compound were resolved into its enantiomers. However, there are no published studies on the chiroptical properties of this specific compound.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics (MD) Simulations
Conformational Ensemble Analysis and Flexibility: MD simulations would be run to model the molecule's dynamic behavior over time. This would allow for the exploration of its different conformations and an assessment of the flexibility of the piperidine (B6355638) ring, the benzyl (B1604629) group, and the allyl substituent.
Solvent Effects on Molecular Conformation and Interactions
Currently, there are no published studies specifically investigating the influence of different solvents on the three-dimensional shape and intramolecular interactions of 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol. Such studies would be critical in understanding its behavior in different biological environments, from aqueous physiological conditions to the hydrophobic pockets of proteins. The conformational flexibility of the piperidine ring, the orientation of the N-benzyl group, and the spatial arrangement of the C-4 allyl and hydroxyl substituents would likely be sensitive to solvent polarity and hydrogen bonding capacity.
Molecular Docking and Protein-Ligand Interaction Studies (Mechanistic Focus)
While molecular docking has been extensively used to predict the binding of related piperidine derivatives to various biological targets, no such studies have been reported for this compound. Research on analogous compounds suggests potential interactions with targets such as acetylcholinesterase, sigma receptors, and various G-protein coupled receptors. nih.govnih.gov
Without experimental data, any prediction of binding modes for this compound would be purely hypothetical. In silico screening against a panel of known protein structures could generate hypotheses about its potential biological targets.
Based on its structure, one could hypothesize potential interactions. The tertiary alcohol is a potential hydrogen bond donor and acceptor. The aromatic ring of the benzyl group could participate in π-π stacking and hydrophobic interactions. The piperidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a donor. The allyl group offers a site for potential covalent modification or hydrophobic interactions. However, without specific docking studies, the nature and strength of these interactions with any given protein remain unknown.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
QSAR models are powerful tools for predicting the biological activity of compounds based on their molecular descriptors. Numerous QSAR studies have been successfully performed on various series of piperidine derivatives to elucidate the structural requirements for their activity as, for example, acetylcholinesterase inhibitors or μ-opioid agonists. nih.govnih.gov
For this compound, a range of molecular descriptors could be calculated to build a hypothetical QSAR model if a series of analogues with corresponding biological data were available. These descriptors would fall into several categories:
| Descriptor Category | Examples |
| Topological | Molecular connectivity indices, Wiener index, Balaban index |
| Electronic | Dipole moment, partial charges on atoms, HOMO/LUMO energies |
| Steric/3D | Molecular volume, surface area, ovality, moments of inertia |
| Physicochemical | LogP (lipophilicity), polar surface area (PSA), number of rotatable bonds |
The selection of the most relevant descriptors would depend on the specific biological activity being modeled and would typically involve statistical methods to avoid overfitting.
The development of a predictive QSAR model for this compound is contingent on the availability of a dataset of structurally related compounds with measured biological activities. A typical workflow would involve:
Data Set Preparation: Assembling a list of analogues and their activities.
Descriptor Calculation: Computing a wide range of descriptors for each molecule.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model correlating descriptors with activity.
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets.
As no such dataset or study focusing on this specific compound is available, no predictive models currently exist.
Biological Activity and Mechanistic Investigations Non Human Clinical Data
Receptor Binding and Functional Assays (in vitro, ex vivo)
There is currently no available data from in vitro or ex vivo studies detailing the receptor binding profile and functional activity of 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol.
No studies were identified that have assessed the binding affinity or selectivity of this compound for dopaminergic, serotonergic, or cholinergic receptors.
Information regarding the modulatory effects of this compound on sigma (σ) receptors is not present in the current scientific literature.
There are no published findings on the antagonistic or agonistic activity of this compound at muscarinic receptors.
Enzyme Inhibition Profiling (in vitro)
No in vitro enzyme inhibition profiles for this compound have been published.
The inhibitory activity of this compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) has not been reported.
There is no available data concerning the potential for this compound to inhibit Monoamine Oxidase (MAO-A or MAO-B).
Kinase Inhibition (e.g., Janus Kinase (JAK) family, tyrosine kinases)
No publicly available scientific literature was identified that specifically investigates the kinase inhibition properties of this compound. While the broader class of piperidine-containing compounds has been explored for inhibitory activity against various kinases, including Janus kinases (JAKs) and other tyrosine kinases, no studies to date have reported on this specific molecule. nih.govmdpi.comresearchgate.net The function of JAKs is crucial in cytokine signaling, and their dysregulation is implicated in various diseases, making them a significant therapeutic target. mdpi.com
Inhibition of Microbial Ergosterol (B1671047) Biosynthesis Enzymes
There is no available research data detailing the effects of this compound on the inhibition of microbial ergosterol biosynthesis enzymes. The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. mdpi.com Compounds containing piperidine (B6355638) and morpholine (B109124) rings, such as fenpropidin (B1672529) and amorolfine, are known to inhibit enzymes like sterol C14-reductase and sterol C8-isomerase in this pathway. nih.gov However, the specific activity of this compound in this context has not been reported. nih.govnih.govrsc.org
Cellular Biological Evaluation (in vitro)
Antifungal Activity in Model Fungal Strains (e.g., Yarrowia lipolytica, Candida spp., Aspergillus spp.)
Specific studies on the antifungal activity of this compound against model fungal strains such as Yarrowia lipolytica, Candida species, or Aspergillus species are not present in the available literature. Research into related 4-aminopiperidine (B84694) derivatives has shown that certain compounds in this class exhibit promising antifungal activity against clinically relevant fungal isolates. nih.govresearchgate.net For instance, derivatives like 1-benzyl-N-dodecylpiperidin-4-amine have demonstrated notable in vitro activity against Candida spp. and Aspergillus spp. nih.govresearchgate.net However, data for this compound is absent. nih.govnih.gov
Antiproliferative Activity in Cancer Cell Lines (focus on molecular mechanisms like PCNA, Bcl-2 binding)
There is no published research on the antiproliferative activity of this compound in cancer cell lines, nor on its potential molecular mechanisms involving targets such as Proliferating Cell Nuclear Antigen (PCNA) or B-cell lymphoma 2 (Bcl-2). Other substituted piperidine derivatives, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a novel class of tubulin inhibitors with antiproliferative effects. nih.gov However, the specific compound of interest in this article has not been evaluated in this regard.
In Vivo Pharmacological Studies (Animal Models)
Analgesic and Anti-Neuropathic Effects
Direct in vivo pharmacological studies on the analgesic and anti-neuropathic effects of this compound have not been reported. However, research on structurally related compounds containing the N-benzylpiperidine moiety has shown significant potential in animal models of pain.
For instance, a novel compound, referred to as compound 29, which integrates an arylpiperidine pharmacophore inspired by opiranserin (B609760) and vilazodone, demonstrated dose-dependent analgesic effects in a spinal nerve ligation (SNL) model of neuropathic pain. mdpi.com In this model, compound 29 increased the withdrawal threshold, indicating a reduction in pain sensitivity. mdpi.com
Another related molecule, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (compound 12), was found to produce a robust antiallodynic effect in a capsaicin-induced model of central sensitization. nih.gov Furthermore, this compound fully reversed mechanical allodynia in a mouse model of paclitaxel-induced neuropathy. nih.gov The analgesic effects of these related compounds are often attributed to their interaction with targets such as sigma receptors (σ1R), which are known to modulate nociceptive signaling. nih.govnih.govresearchgate.net
These findings in structurally similar molecules suggest that the N-benzylpiperidine scaffold may be a valuable pharmacophore for the development of new analgesics, particularly for neuropathic pain. However, without direct experimental data, the analgesic and anti-neuropathic potential of this compound remains speculative.
Table of Analgesic Effects of Structurally Related Compounds in Animal Models
| Compound | Animal Model | Effect |
|---|---|---|
| Compound 29 mdpi.com | Spinal Nerve Ligation (SNL) in rats | Dose-dependent increase in withdrawal threshold |
| Compound 12 nih.gov | Capsaicin-induced mechanical allodynia in mice | Robust antiallodynic effect |
| Compound 12 nih.gov | Paclitaxel-induced neuropathy in mice | Full reversal of mechanical allodynia |
| LP2 (MOPr/DOPr agonist) frontiersin.org | Chronic Constriction Injury (CCI) in rats | Reduction of mechanical allodynia |
Behavioral and Neurochemical Assessments in Rodent Models
While direct behavioral and neurochemical studies on this compound are not available in published literature, the potential psychoactive properties of novel piperidine derivatives are typically evaluated in rodent models using a battery of established assays. These tests are designed to probe effects on locomotion, anxiety, depression, and psychosis-related behaviors. For instance, locomotor activity is often assessed in an open-field test, while anxiety-like behaviors can be measured using the elevated plus-maze or marble-burying tests. nih.gov The tail suspension test is a common paradigm for screening potential antidepressant effects. nih.gov For compounds with suspected antipsychotic activity, prepulse inhibition of the startle reflex and drug-induced catalepsy are evaluated in rats. nih.gov
To understand the underlying mechanism of action, neurochemical assessments are crucial. In vivo microdialysis is a powerful technique used in freely moving rats to measure real-time changes in extracellular neurotransmitter levels, such as dopamine (B1211576) and serotonin (B10506), in specific brain regions like the nucleus accumbens and prefrontal cortex. acs.org This method can reveal whether a compound promotes neurotransmitter release, blocks reuptake, or affects metabolism. Additionally, fast-scan cyclic voltammetry can be employed in brain slices to study dopamine release and reuptake dynamics with high temporal resolution. The characterization of any novel piperidine-based compound intended for CNS applications would necessitate such comprehensive behavioral and neurochemical profiling to determine its pharmacological profile.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Contribution of the N-Benzyl Group to Potency and Selectivity
The N-benzyl group is a prevalent feature in a vast number of biologically active piperidine and piperazine (B1678402) derivatives, contributing significantly to receptor affinity and selectivity. acs.org This moiety is often crucial for binding to various targets, including sigma receptors, histamine (B1213489) receptors, and monoamine transporters. acs.orguniba.it The aromatic ring of the benzyl (B1604629) group typically engages in non-covalent interactions, such as hydrophobic and π-π stacking interactions, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket.
The nature of the N-substituent on the piperidine ring is a key determinant of selectivity for sigma (σ) receptors over other central nervous system targets like dopamine D2 or serotonin 5-HT2 receptors. nih.gov Furthermore, modifications to the benzyl group itself, such as adding substituents to the phenyl ring, can fine-tune the compound's potency and selectivity profile. For example, in a series of phenoxyalkylpiperidines targeting the σ1 receptor, the substitution pattern on a terminal phenyl ring had a discernible impact on binding affinity, highlighting the sensitivity of the receptor to the electronic and steric properties of this region. uniba.it Thus, the N-benzyl group in this compound likely serves as a critical hydrophobic anchor, orienting the molecule within a target binding site.
| Compound Structure (Core: 4-substituted piperidine) | N-Substituent | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) |
|---|---|---|---|
| Analog A | -Benzyl | 4.8 | 116 |
| Analog B | -Cyclopropylmethyl | 2.5 | 350 |
| Analog C | -Phenethyl | 7.2 | 98 |
Role of the C-4 Substituents (Hydroxyl and Allyl) in Biological Interactions
The substituents at the C-4 position of the piperidine ring are pivotal for dictating a molecule's interaction with its biological target.
The hydroxyl (-OH) group at C-4 is a key functional group that can significantly influence binding affinity. As both a hydrogen bond donor and acceptor, it can form specific, directional interactions with polar amino acid residues (such as serine, threonine, or aspartate) in a receptor's binding site. The presence of a tertiary alcohol at this position is a common feature in ligands for opioid and other CNS receptors, often leading to enhanced potency. nih.govgoogle.com For instance, in a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, significant analgesic activity was observed, underscoring the importance of this structural motif. nih.gov
The allyl (prop-2-en-1-yl) group at the same C-4 position introduces several features. It adds a small, hydrophobic element that can fit into a corresponding lipophilic pocket within the binding site, contributing to affinity through van der Waals forces. The double bond of the allyl group provides a region of electron density that could potentially engage in π-stacking interactions. Furthermore, the allyl group introduces a potential site for metabolism (e.g., epoxidation or allylic oxidation), which would influence the compound's pharmacokinetic profile. In certain contexts, unsaturated alkyl chains like allyl can be important for activity; for example, they can be incorporated into secondary amines for condensation reactions to form various 4-hydroxy-piperidine derivatives. google.com
Impact of Stereochemistry on Biological Activity
The C-4 carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol and (S)-1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol. Stereochemistry often has a profound impact on biological activity because biological targets like receptors and enzymes are themselves chiral.
This stereoselectivity is a well-documented phenomenon. Enantiomers of a drug can exhibit significant differences in potency, efficacy, and even their qualitative pharmacological effects. One enantiomer may bind to a receptor with high affinity while the other is virtually inactive. Studies on other chiral 4-substituted piperidinol derivatives have demonstrated that the stereochemical configuration is a critical determinant of their biological effects. Therefore, to fully characterize the pharmacology of this compound, it would be essential to synthesize and test each enantiomer separately.
Ligand Efficiency and Lipophilicity Considerations
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are used to assess the "drug-likeness" of a molecule.
Ligand Efficiency (LE) relates the binding affinity (potency) of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms). It provides a measure of how efficiently a molecule binds to its target on a per-atom basis.
Lipophilic Efficiency (LLE) is defined as the pIC50 (or pKi) minus the compound's logP (a measure of lipophilicity). This metric is particularly important for CNS drug candidates, as it helps to optimize potency while controlling lipophilicity. High lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding to off-targets, resulting in toxicity.
For a CNS drug, a balance is required: it must be lipophilic enough to cross the blood-brain barrier, but not so lipophilic that it suffers from the aforementioned liabilities. An LLE value greater than 5 is often considered desirable for a promising drug candidate. The calculated octanol-water partition coefficient (XLogP3) for this compound is approximately 3.3. To be considered an efficient ligand, this compound would need to exhibit a high binding affinity (e.g., a pKi of 8.3 or higher, corresponding to a Ki of ~5 nM) to achieve an LLE above 5. These efficiency metrics are critical for guiding the optimization of piperidine-based ligands to achieve a suitable balance of potency and drug-like properties.
Potential Applications and Future Research Directions Beyond Clinical Development
Role as Chemical Probes for Receptor Mapping and Mechanistic Studies
The 1-benzylpiperidine (B1218667) core is a known constituent of ligands for various receptors, including sigma receptors and muscarinic acetylcholine (B1216132) receptors. google.com This inherent affinity suggests that 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol could serve as a foundational structure for the development of sophisticated chemical probes to investigate receptor function and distribution.
The presence of the prop-2-en-1-yl (allyl) group offers a prime site for the introduction of reporter tags, such as radioisotopes or fluorophores. The double bond of the allyl group is amenable to a variety of well-established chemical transformations, including hydroboration-oxidation, ozonolysis, and various forms of catalytic functionalization. These reactions can be exploited to attach a payload without significantly altering the core structure that is responsible for receptor binding.
For instance, hydroboration-oxidation of the allyl group would yield a primary alcohol, which could then be readily derivatized with a fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative) or a chelating agent for a radionuclide (e.g., Technetium-99m or Gallium-68). The resulting fluorescent or radiolabeled analogues would be invaluable tools for a range of biochemical assays, including:
Receptor Binding Assays: To quantify the affinity and selectivity of the compound for its target receptor.
In Vitro Autoradiography: To visualize the distribution of the target receptor in tissue sections.
Positron Emission Tomography (PET) Imaging: Radiolabeled versions could potentially be developed as imaging agents to map receptor density in living subjects, offering insights into disease states.
The synthesis of such probes would likely start from 1-benzyl-4-piperidone, a commercially available starting material. sigmaaldrich.comchemicalbook.com Grignard addition of allylmagnesium bromide would yield the target compound, this compound. Subsequent modification of the allyl group would then lead to the desired probe.
Applications in Materials Science and Catalysis
The structural features of this compound also suggest its potential utility in the realms of materials science and catalysis, areas where the precise three-dimensional arrangement of atoms is paramount.
The piperidine (B6355638) nitrogen and the tertiary alcohol of this compound can act as a bidentate ligand, capable of coordinating with a variety of metal ions. The resulting metal complexes could exhibit interesting magnetic, optical, or catalytic properties. The benzyl (B1604629) group provides steric bulk, which can influence the coordination geometry and the stability of the complex. Furthermore, the allyl group remains available for post-coordination modification, allowing for the synthesis of more complex, multifunctional materials. For example, the allyl group could be polymerized to create novel coordination polymers with potential applications in gas storage or separation.
Chiral piperidine scaffolds are known to be effective ligands in asymmetric catalysis. colab.ws While this compound is achiral, its derivatives could be resolved into enantiomers or diastereomers, or it could be modified to introduce chirality. These chiral derivatives could then be used to create catalysts for a range of enantioselective organic transformations, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The ability to tune the steric and electronic properties of the ligand by modifying the benzyl and allyl groups would be highly advantageous in optimizing catalyst performance.
Advanced Building Blocks for Complex Molecule Synthesis
The true power of this compound may lie in its role as a versatile scaffold for the construction of complex and diverse molecular libraries for drug discovery and chemical biology.
The concept of using a central scaffold to generate a large number of related compounds is a cornerstone of modern drug discovery. nih.gov The piperidine ring is a well-established and highly successful scaffold for the construction of such libraries. whiterose.ac.ukresearchgate.net this compound offers multiple points of diversity that can be independently modified to create a vast chemical space.
The key reactive handles on the molecule include:
The Piperidine Nitrogen: The benzyl group can be removed via catalytic hydrogenation and replaced with a wide array of substituents using N-alkylation or N-acylation reactions.
The Tertiary Alcohol: This group can be esterified, etherified, or used in other functional group transformations.
The Allyl Group: As mentioned previously, the double bond of the allyl group is a versatile functional handle that can be subjected to a plethora of chemical reactions, including metathesis, epoxidation, and various addition reactions.
By systematically varying the substituents at these three positions, a large and diverse library of compounds can be generated. This library could then be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The three-dimensional nature of the piperidine scaffold is particularly advantageous, as it allows for the creation of molecules with more drug-like properties compared to flat, aromatic scaffolds. whiterose.ac.uk
Computational Design of Novel Chemical Entities
The scaffold of this compound is a promising starting point for computational drug design efforts, including virtual screening and de novo design. Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. nih.gov The 1-benzylpiperidine moiety is a recognized pharmacophore in various biologically active compounds, making its derivatives interesting candidates for such screening campaigns. researchgate.net
In a virtual screening workflow, the three-dimensional structure of this compound could be used as a query to search databases of existing compounds for structurally similar molecules. Alternatively, a library of virtual compounds could be generated by computationally modifying the core structure of this compound. For instance, the benzyl group could be substituted with other aromatic or heteroaromatic rings, and the allyl group could be replaced with other functionalities. These virtual libraries can then be docked into the active site of a target protein to predict their binding affinity and mode of interaction. mdpi.com
De novo drug design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a target. The this compound scaffold can serve as a foundational fragment in such a design process. nih.gov Algorithms could build upon this scaffold by adding chemical groups that complement the shape and chemical properties of a target's binding pocket. This approach has the potential to generate entirely new chemical entities with desired pharmacological profiles. nih.gov
Predictive modeling, utilizing techniques like quantitative structure-activity relationship (QSAR) and machine learning, can be employed to identify potential biological targets for compounds based on the this compound scaffold. By analyzing the structural features of this and related molecules alongside their known biological activities, computational models can be developed to predict the activity of new derivatives against a range of targets. nih.gov
For instance, a QSAR model could be built using a dataset of piperidine-containing compounds with known affinities for a particular receptor. The model would identify the key structural features that contribute to high-affinity binding. This information can then be used to predict the activity of this compound and its analogs, thereby suggesting potential biological targets.
Furthermore, these predictive models can aid in the validation of identified targets. If a model consistently predicts that derivatives of this compound will be active against a specific target, it provides a stronger rationale for initiating experimental validation studies. This computational approach can help to prioritize research efforts and increase the efficiency of the drug discovery process.
Exploration of Novel Reactivity and Functionalizations
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is an important area for future research. One key aspect is the use of more environmentally benign solvents and reagents.
A potential green approach to the synthesis of the precursor, 1-benzyl-4-piperidone, involves a one-pot reaction that minimizes the use of volatile organic solvents. chemicalbook.com Furthermore, a patented method for preparing a related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, highlights a process that avoids large quantities of organic solvents like dichloromethane (B109758) and isopropanol, thereby reducing environmental pollution and simplifying the process flow. google.com Such strategies could be adapted for the synthesis of this compound.
Another green chemistry consideration is atom economy. The synthesis of this compound from 1-benzyl-4-piperidone and an allyl organometallic reagent is inherently atom-economical as it is an addition reaction. Further research could focus on using catalytic methods for the allylation step to reduce waste from stoichiometric reagents.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | One-pot synthesis of precursors to reduce intermediate isolation and purification steps. |
| Atom Economy | Utilizing addition reactions like organometallic allylation which incorporate all atoms of the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous solvents with greener alternatives like water or supercritical fluids. |
| Designing Safer Chemicals | The piperidine scaffold is common in pharmaceuticals, suggesting a degree of biological compatibility. |
| Safer Solvents and Auxiliaries | Avoiding chlorinated solvents and exploring water-based or solvent-free reaction conditions. google.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials for the synthesis. |
| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthetic route. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. |
The functional groups present in this compound, namely the allyl group, the tertiary alcohol, and the benzylamine (B48309) moiety, offer opportunities for novel transformations using photo- or electrocatalysis. These methods often proceed under mild conditions and can provide unique reactivity compared to traditional thermal methods.
The allyl group is particularly amenable to photocatalytic transformations. For example, photocatalytic hydroalkylation or hydroamination could be used to further functionalize the double bond. Additionally, photocatalytic [2+2] cycloadditions with other alkenes could lead to the formation of cyclobutane-containing polycyclic systems.
Electrocatalysis could be employed for the oxidation or reduction of the molecule. For instance, the tertiary alcohol could potentially be oxidized to a ketone under specific electrocatalytic conditions. The benzylamine moiety could also be a site for electrochemical reactions. Anodic oxidation could lead to debenzylation or the formation of an iminium ion, which could then be trapped by a nucleophile in an intramolecular fashion to generate a bicyclic product.
Future research in this area could explore the vast potential of photo- and electrocatalysis to access new derivatives of this compound with novel and complex structures, which would be difficult to synthesize using conventional methods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or Mannich reaction, similar to structurally related piperidines (e.g., 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol in ). Key steps include:
- Reductive Amination : Reacting a benzylamine derivative with an aldehyde/ketone under hydrogenation conditions.
- Mannich Reaction : Using formaldehyde and secondary amines to introduce substituents.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improve purity.
- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, allyl protons at δ 5.0–5.8 ppm) and IR (hydroxyl stretch ~3200–3500 cm) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and -NMR for carbon skeleton verification.
- Mass Spectrometry : Confirm molecular ion peak (e.g., m/z ~245 for CHNO).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding ( ). Ensure data matches simulated powder patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize in vitro assays to assess bioactivity:
- Enzyme Inhibition : Test against acetylcholinesterase or kinases using fluorometric/colorimetric assays.
- Receptor Binding : Radioligand displacement assays (e.g., GABA or opioid receptors) to evaluate affinity (IC).
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293) to rule out nonspecific toxicity. Compare results with structurally similar compounds ( ) .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?
- Methodological Answer : Steric and electronic factors dictate stereochemistry:
- Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the allyl group.
- Temperature : Lower temps (~0°C) may stabilize intermediates, reducing racemization. Monitor via chiral HPLC or optical rotation .
Q. What computational tools can predict the pharmacological profile of this compound?
- Methodological Answer : Use in silico modeling to prioritize experimental testing:
- Docking Studies : AutoDock Vina or Glide to simulate binding to targets (e.g., serotonin receptors).
- QSAR : Train models on piperidine derivatives to correlate substituents (e.g., allyl vs. hydroxymethyl) with bioactivity.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic stability .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Confirm EC/IC values across multiple assays (e.g., functional vs. binding assays).
- Structural Analog Comparison : Test derivatives (e.g., 4-aminomethyl vs. allyl variants) to isolate pharmacophores.
- Meta-Analysis : Review literature on related compounds (e.g., 1-Benzylpiperidin-4-ol in ) to identify trends in substituent effects .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH Adjustment : Buffer solutions (pH 6–7) to minimize hydrolysis of the allyl group.
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).
- Prodrug Design : Introduce ester prodrug moieties to enhance solubility and reduce degradation .
Comparative Analysis
Q. How does the allyl substituent in this compound affect reactivity compared to hydroxymethyl or aminomethyl analogs?
- Methodological Answer :
- Electrophilicity : Allyl groups undergo Michael additions or oxidations, unlike hydroxymethyl (hydrogen bonding) or aminomethyl (nucleophilic) groups.
- Biological Interactions : Allyl derivatives may exhibit enhanced lipophilicity (LogP ~2.5) vs. polar analogs (LogP ~1.0), impacting membrane permeability.
- Synthetic Versatility : Allyl groups enable click chemistry (e.g., thiol-ene reactions) for bioconjugation ( ) .
Data Presentation
| Property | This compound | 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol | 4-(Aminomethyl)-1-benzylpiperidin-4-ol HCl |
|---|---|---|---|
| Molecular Weight | ~245.3 g/mol | 221.29 g/mol | 293.23 g/mol |
| Key Functional Groups | Allyl, Benzyl, Hydroxyl | Hydroxymethyl, Benzyl | Aminomethyl, Benzyl |
| LogP (Predicted) | 2.5 | 1.2 | 0.8 |
| Biological Target | Serotonin Receptors (hypothesized) | Acetylcholinesterase | GABA Receptors |
| Synthetic Accessibility | Moderate (3 steps) | High (2 steps) | Low (5 steps) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
